

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No.: B1316579

[Get Quote](#)

Technical Guide: 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride

CAS Number: 874622-79-4

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Methylcarbamoyl)benzene-1-sulfonyl chloride**, a key intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a solid compound with a molecular weight of 233.67 g/mol .^{[1][2]} It is crucial to store this reagent in a cool, dry place under an inert atmosphere, typically between 2-8°C, to ensure its stability.^[3] While specific experimental values for melting point, boiling point, and solubility are not readily available in the public domain, its structural analogues and intended use in organic synthesis suggest it is likely soluble in a range of common organic solvents.

Table 1: Chemical and Physical Properties of **4-(Methylcarbamoyl)benzene-1-sulfonyl chloride**

Property	Value	Reference
CAS Number	874622-79-4	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₈ ClNO ₃ S	[1] [2]
Molecular Weight	233.67 g/mol	[1] [2]
IUPAC Name	4-(methylcarbamoyl)benzene-1-sulfonyl chloride	[5]
Synonyms	4-[(methylamino)carbonyl]benzenesulfonyl chloride	[1]
Canonical SMILES	CNC(=O)C1=CC=C(S(=O)(=O)Cl)C=C1	[5]
InChI Key	BNMWGKOMIXMRX-UHFFFAOYSA-N	[5]
Physical State	Solid	[5]
Purity	Typically ≥95%	[4]
Storage Conditions	2-8°C, under inert atmosphere	[3]

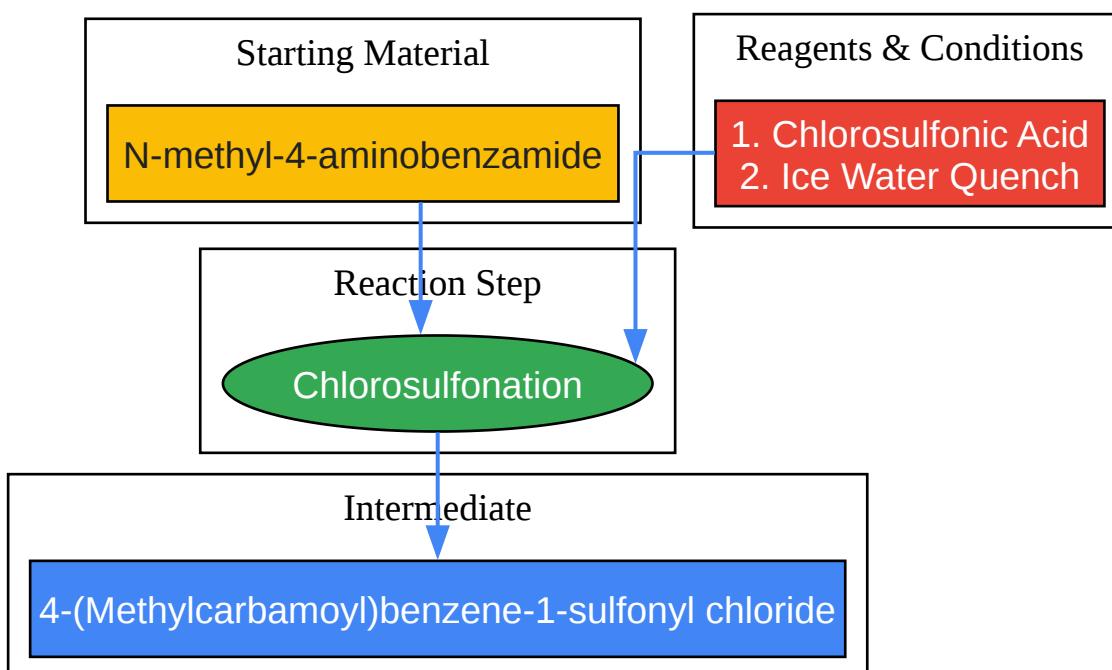
Synthesis and Reactivity

The synthesis of **4-(Methylcarbamoyl)benzene-1-sulfonyl chloride** typically involves the chlorosulfonation of the corresponding N-methylbenzamide. While a specific detailed protocol for this exact compound is not widely published, a general and analogous experimental procedure can be inferred from the synthesis of similar sulfonyl chlorides.

Experimental Protocol: General Synthesis of Aryl Sulfonyl Chlorides

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of **4-(Methylcarbamoyl)benzene-1-sulfonyl chloride**.

Materials:


- N-methylbenzamide derivative (starting material)
- Chlorosulfonic acid
- Dichloromethane (or other suitable inert solvent)
- Ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the starting N-methylbenzamide derivative in an appropriate solvent.
- Slowly add an excess of chlorosulfonic acid to the cooled solution, maintaining a low temperature (e.g., 0-10°C) using an ice bath.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
- Extract the aqueous mixture with an organic solvent such as dichloromethane.

- Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow for the Synthesis of **4-(Methylcarbamoyl)benzene-1-sulfonyl chloride**

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **4-(Methylcarbamoyl)benzene-1-sulfonyl chloride**.

Applications in Drug Discovery and Development

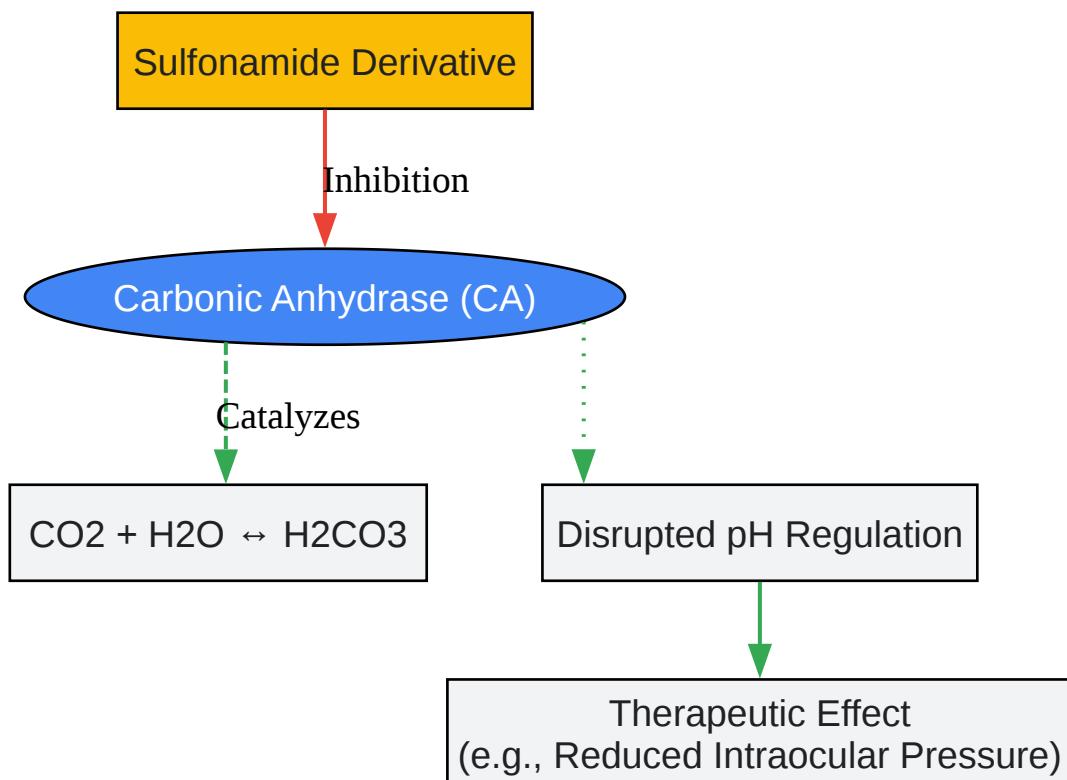
4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents.

Carbonic Anhydrase Inhibitors

A significant application of this compound is in the development of carbonic anhydrase (CA) inhibitors.^{[6][7]} CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a prominent class of CA inhibitors.^{[6][7]} The primary sulfonamide group, readily formed from the sulfonyl chloride, is crucial for binding to the zinc ion in the active site of the enzyme.

Derivatives synthesized from **4-(Methylcarbamoyl)benzene-1-sulfonyl chloride** are being investigated as selective inhibitors for different CA isoforms, which could lead to drugs with improved efficacy and fewer side effects.^[6] For instance, novel benzenesulfonamide derivatives have shown potent, nanomolar-level inhibition of CA isoforms II and VII, which are implicated in epileptogenesis.^[6]

Other Potential Therapeutic Areas


The versatility of the sulfonyl chloride group allows for its reaction with a wide range of amines and other nucleophiles, leading to diverse molecular scaffolds. This makes **4-(Methylcarbamoyl)benzene-1-sulfonyl chloride** an attractive starting material for generating libraries of compounds for screening against various biological targets. The resulting sulfonamides have been explored for their potential as:

- Anticonvulsant agents: As an extension of their CA inhibitory activity.^[6]
- Antimicrobial agents: The sulfonamide moiety is a classic feature of sulfa drugs.
- Anticancer agents: By targeting tumor-associated CA isoforms or other cancer-related pathways.

Signaling Pathways and Biological Mechanisms

The primary mechanism of action for compounds derived from **4-(Methylcarbamoyl)benzene-1-sulfonyl chloride**, particularly in the context of carbonic anhydrase inhibition, involves the blockade of the enzyme's catalytic activity.

Signaling Pathway of Carbonic Anhydrase Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of carbonic anhydrase by sulfonamide derivatives.

By inhibiting carbonic anhydrase, these compounds disrupt the rapid interconversion of carbon dioxide and water to carbonic acid, which in turn affects pH regulation and ion transport in various tissues. This disruption is the basis for their therapeutic effects in different diseases.

Conclusion

4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is a pivotal chemical intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of potent and selective carbonic anhydrase inhibitors highlights its importance for researchers targeting a range of therapeutic areas. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for the scientific community. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride | 874622-79-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 874622-79-4|4-(Methylcarbamoyl)benzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 874622-79-4 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride AKSci 3856AC [aksci.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Methylcarbamoyl)benzene-1-sulfonyl chloride CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1316579#4-methylcarbamoyl-benzene-1-sulfonyl-chloride-cas-number-and-properties\]](https://www.benchchem.com/product/b1316579#4-methylcarbamoyl-benzene-1-sulfonyl-chloride-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com